N-tert-butylfuran-2-carboxamide

Hypolipidemic activity Triglyceride reduction In vivo pharmacology

Procure N-tert-butylfuran-2-carboxamide (CAS 98331-10-3) as your validated positive control for in vivo hypolipidemic screening. This specific furan carboxamide (derivative a5) delivers a proven, quantifiable efficacy profile—reducing triglycerides by 86% and LDL-C by 60% while elevating HDL-C by 65% at 20 mg/kg in a Triton WR-1339 rat model. Its unique tert-butylamide moiety ensures metabolic stability and distinct target engagement, making it an essential benchmark for SAR studies. Avoid inactive analogs; secure the definitive reference standard for reliable, reproducible lipid metabolism research.

Molecular Formula C9H13NO2
Molecular Weight 167.208
CAS No. 98331-10-3
Cat. No. B2460254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butylfuran-2-carboxamide
CAS98331-10-3
Molecular FormulaC9H13NO2
Molecular Weight167.208
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC=CO1
InChIInChI=1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11)
InChIKeyJLKDJHPRTZFHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-butylfuran-2-carboxamide (CAS 98331-10-3) Procurement and Selection Overview for Hypolipidemic and Synthetic Applications


N-tert-butylfuran-2-carboxamide (CAS 98331-10-3) is a furan-2-carboxamide derivative featuring a tert-butyl substituent on the amide nitrogen, with molecular formula C9H13NO2 and molecular weight 167.21 g/mol . The compound serves as a versatile small molecule scaffold for pharmaceutical and agrochemical synthesis, with the tert-butylamide moiety conferring distinct steric and electronic properties that influence both reactivity and biological activity [1]. Notably, this compound (designated as derivative a5 in recent studies) has demonstrated quantifiable in vivo hypolipidemic efficacy in the Triton WR-1339-induced hyperlipidemic rat model, positioning it as a differentiated candidate among furan carboxamide analogs for lipid metabolism research applications [2].

Why N-tert-butylfuran-2-carboxamide Cannot Be Interchanged with Alternative Furan-2-carboxamide Derivatives


Furan-2-carboxamide derivatives exhibit profound structure-dependent variation in biological activity and synthetic utility, rendering generic substitution scientifically unsound. Within a single study series of 19 furan carboxamide derivatives evaluated under identical in vivo conditions, lipid profile outcomes ranged from no significant effect to complete normalization of hyperlipidemic parameters, with the active subset demonstrating reduction in triglyceride levels varying from approximately 80% to over 90% depending on subtle structural modifications [1]. The tert-butylamide moiety in N-tert-butylfuran-2-carboxamide specifically contributes to metabolic stability, lipophilicity (LogP 2.20), and target engagement characteristics that differ markedly from analogs bearing methyl, phenyl, or unsubstituted amide groups . Furthermore, the compound's melting point (100–102°C) and storage requirements (2–8°C, sealed) impose specific handling protocols not universal across the furanamide class . The quantitative differentiation data presented below establish why this specific CAS designation merits targeted procurement rather than nearest-neighbor substitution.

Quantitative Differentiation of N-tert-butylfuran-2-carboxamide: Comparator Evidence for Procurement Decisions


In Vivo Triglyceride Reduction: Head-to-Head Comparison with Furan Carboxamide Analogs in Hyperlipidemic Rat Model

In a direct head-to-head in vivo comparison across 19 furan carboxamide derivatives using the Triton WR-1339-induced hyperlipidemic rat model, N-tert-butylfuran-2-carboxamide (designated compound a5) achieved an 86% reduction in plasma triglyceride (TG) levels at a 20 mg kg⁻¹ dose (p < 0.0001) relative to the hyperlipidemic control group [1]. This TG reduction significantly exceeded that observed for structurally related analogs including a1 (80% reduction), a2 (84% reduction), and a4 (82% reduction), while compounds a3, a6, a8, and a9 showed no significant TG-lowering activity [1]. Notably, compound a5 delivered this TG reduction at a substantially lower molar dose (68 μM, 20 mg kg⁻¹) compared to the reference agent bezafibrate (100 mg kg⁻¹) [2]. The absolute TG plasma concentration decreased from 370 ± 3.2 mg dL⁻¹ in hyperlipidemic controls to 50.2 ± 1.3 mg dL⁻¹ following a5 treatment, approaching normal control levels (55.2 ± 0.4 mg dL⁻¹) [1].

Hypolipidemic activity Triglyceride reduction In vivo pharmacology Triton WR-1339 model

HDL-Cholesterol Elevation: Quantitative Differentiation from Structurally Similar Furan Carboxamides

N-tert-butylfuran-2-carboxamide (compound a5) produced a 65% increase in plasma HDL-cholesterol (HDL-C) levels (p < 0.0001) relative to hyperlipidemic controls in the Triton WR-1339 rat model [1]. In a subsequent 2024 study employing an identical model, a5 achieved a 48% HDL-C elevation, with comparator compound a1 achieving 75% and a3 achieving 64% [2]. This HDL-C elevation magnitude positions a5 within the active subset of furan carboxamides while distinguishing it from inactive analogs a6, a8, a9, b1, b2, b3, b4, b6, and b7, which showed no significant HDL-C improvement [1]. The absolute HDL-C plasma concentration increased from 31.5 ± 0.36 mg dL⁻¹ in hyperlipidemic controls to 52 ± 0.47 mg dL⁻¹ following a5 treatment (20 mg kg⁻¹), exceeding the HDL-C level achieved with bezafibrate (40.2 ± 1.3 mg dL⁻¹ at 100 mg kg⁻¹) [1].

HDL cholesterol Cardioprotective lipid profile In vivo lipid modulation Furan carboxamide SAR

LDL-Cholesterol Reduction: Comparative Efficacy Across Furan Carboxamide Derivatives

N-tert-butylfuran-2-carboxamide (compound a5) reduced plasma LDL-cholesterol (LDL-C) by 60% (p < 0.0001) in the Triton WR-1339 hyperlipidemic rat model [1]. This LDL-C reduction was corroborated in a 2024 independent study where a5 achieved 60% LDL-C reduction, ranking it alongside a8 (60%) and b5 (60%), while a1 (76%), a3 (72%), and a2 (66%) showed higher LDL-C lowering activity [2]. In contrast, compounds a6, a8 (2023 study), a9, b1, b2, b3, b6, and b7 exhibited no significant LDL-C reduction [1]. The absolute LDL-C plasma concentration decreased from 62.2 ± 0.91 mg dL⁻¹ in hyperlipidemic controls to 25 ± 0.45 mg dL⁻¹ following a5 treatment, representing normalization below normal control levels (30 ± 0.35 mg dL⁻¹) [1]. Bezafibrate (100 mg kg⁻¹) achieved LDL-C of 56.0 ± 1.1 mg dL⁻¹, demonstrating that a5 at 20 mg kg⁻¹ yields substantially greater LDL-C lowering than the reference agent [1].

LDL cholesterol Atherogenic lipid reduction In vivo efficacy Furanamide SAR

Synthetic Accessibility via Cu(OTf)₂-Catalyzed Ritter Reaction: Methodological Differentiation from Alternative N-tert-Butylamide Syntheses

N-tert-butylfuran-2-carboxamide can be synthesized via a Cu(OTf)₂-catalyzed reaction between furyl nitrile and di-tert-butyl dicarbonate under solvent-free conditions at room temperature, yielding the N-tert-butylamide product in excellent isolated yield . This methodology contrasts with alternative approaches including SO₄²⁻/CeₓZr₁₋ₓO₂-catalyzed synthesis (65–93% yield across nitrile substrates) [1], Amberlyst-15 heterogeneous catalysis [2], and BF₃·OEt₂-catalyzed modified Ritter reactions [3]. The Cu(OTf)₂ method offers advantages including mild conditions (room temperature, solvent-free), broad functional group tolerance encompassing furyl nitriles, and excellent isolated yields without requiring chromatographic purification . Additionally, microwave-assisted synthesis of furan carboxamides has been demonstrated to achieve significantly higher yields compared to conventional heating under reflux, providing an alternative preparative route with enhanced efficiency [4].

Synthetic methodology N-tert-butylamide synthesis Catalytic efficiency Ritter reaction

Validated Application Scenarios for N-tert-butylfuran-2-carboxamide Based on Quantitative Differentiation Evidence


In Vivo Hypolipidemic Screening and Structure-Activity Relationship (SAR) Studies

N-tert-butylfuran-2-carboxamide (compound a5) serves as a validated positive control and reference standard for in vivo hypolipidemic screening of furan carboxamide derivatives. Its quantifiable efficacy—86% TG reduction, 65% HDL-C elevation, and 60% LDL-C reduction at 20 mg kg⁻¹ in the Triton WR-1339 rat model—provides a reproducible benchmark against which novel analogs can be compared [1]. The compound's consistent performance across two independent studies (2023 and 2024) establishes it as a reliable reference for SAR investigations exploring the impact of amide nitrogen substitution patterns on lipid-modulating activity [2]. Procurement of this specific CAS designation is essential for laboratories conducting comparative efficacy studies, as structurally similar but biologically inactive analogs (e.g., a3, a6, a8, a9) cannot serve as adequate positive controls [1].

Furan Carboxamide Building Block for Pharmaceutical Intermediate Synthesis

N-tert-butylfuran-2-carboxamide functions as a versatile synthetic building block for the preparation of more complex furan-based pharmaceutical intermediates. The tert-butylamide moiety imparts distinct steric and electronic properties that influence downstream reactivity, including participation in β-directed metalation reactions for the synthesis of 2,3-disubstituted furan derivatives [1]. The compound's established synthetic accessibility via Cu(OTf)₂-catalyzed Ritter reaction under mild, solvent-free conditions facilitates its use as a scalable starting material [2]. Procurement of this specific furan-2-carboxamide derivative is indicated for medicinal chemistry programs targeting PPARα-mediated lipid regulation, given the demonstrated in vivo hypolipidemic activity of the core scaffold .

Comparative Lipid Metabolism Research Requiring Multi-Parameter Lipid Profile Assessment

For research programs requiring coordinated improvement of multiple lipid parameters (TG, TC, HDL-C, LDL-C) in a single compound, N-tert-butylfuran-2-carboxamide offers a differentiated profile compared to alternative furan carboxamides. Among 19 derivatives evaluated, a5 was one of only eight compounds demonstrating significant activity against the complete lipid profile [1]. Its unique combination of TG reduction (86%), HDL-C elevation (65%), and LDL-C reduction (60%) at 20 mg kg⁻¹ distinguishes it from analogs such as a11 (more potent TG reduction but lower HDL-C effect) and a1 (stronger LDL-C reduction but weaker HDL-C elevation) [1]. This balanced multi-parameter activity profile supports targeted procurement for studies investigating pleiotropic lipid-modulating mechanisms or evaluating combination therapy approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-tert-butylfuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.